molecular formula C18H23N5O4 B2916100 N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049573-86-5

N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2916100
CAS No.: 1049573-86-5
M. Wt: 373.413
InChI Key: NGTNIPPHQYKPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that features an isoxazole ring, a piperazine ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the piperazine derivative: The piperazine ring can be synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Coupling of the isoxazole and piperazine derivatives: This step involves the formation of an amide bond between the isoxazole and piperazine derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield carboxylic acids, while reduction of the oxalamide group may produce primary amines.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system. The isoxazole ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • N1-(isoxazol-3-yl)-N2-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)oxalamide
  • N1-(isoxazol-3-yl)-N2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)oxalamide
  • N1-(isoxazol-3-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Uniqueness

N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-26-15-5-3-2-4-14(15)23-11-9-22(10-12-23)8-7-19-17(24)18(25)20-16-6-13-27-21-16/h2-6,13H,7-12H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTNIPPHQYKPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.